N,N-bis(2-methylpropyl)-3-(2-oxo(3-hydrobenzoxazol-3-yl))propanamide

Description

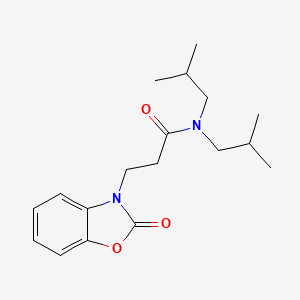

N,N-bis(2-methylpropyl)-3-(2-oxo(3-hydrobenzoxazol-3-yl))propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with two 2-methylpropyl (isobutyl) groups at the nitrogen atom and a 2-oxo-3-hydrobenzoxazol-3-yl moiety at the third carbon.

Properties

Molecular Formula |

C18H26N2O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |

InChI |

InChI=1S/C18H26N2O3/c1-13(2)11-19(12-14(3)4)17(21)9-10-20-15-7-5-6-8-16(15)23-18(20)22/h5-8,13-14H,9-12H2,1-4H3 |

InChI Key |

NQPJZNHPIZPYSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)CCN1C2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Biological Activity

N,N-bis(2-methylpropyl)-3-(2-oxo(3-hydrobenzoxazol-3-yl))propanamide is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H24N2O2

- Molecular Weight : 288.38 g/mol

This compound features a benzoxazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzoxazole showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown inhibitory activity against lysophosphatidic acid (LPA) levels, which are implicated in cancer progression and inflammation. The IC50 values for enzyme inhibition were found to be in the micromolar range, indicating a promising therapeutic potential.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The study reported:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| This compound | S. aureus | 10 µg/mL |

These results suggest that this compound is effective against both Gram-negative and Gram-positive bacteria.

Study 2: Anticancer Activity in Cell Lines

Another significant study focused on the anticancer properties of this compound in human cancer cell lines. The findings indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Propanamide Derivatives

A. N,N-bis(2-cyano-5-methoxyphenyl)-3-(4'-methoxy-4-methyl-[1,1'-biphenyl]-3-yl)propanamide (2x)

- Structure: Features bis(2-cyano-5-methoxyphenyl) groups on nitrogen and a biphenyl moiety at the third carbon.

- Molecular Weight : 532.2231 (HRMS).

- Key Differences: The absence of a benzoxazole ring and the presence of cyano and methoxy substituents make this compound more polar compared to the target. Its biphenyl group may enhance π-π stacking interactions, useful in catalysis or materials science.

B. N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

- Structure : Diisopropyl groups on nitrogen and a mixed aryl (methoxy-methylphenyl and phenyl) substitution at the third carbon.

- The absence of a benzoxazole ring limits its applicability in reactions requiring electron-deficient directing groups.

C. (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Imp. C(EP))

- Structure : A simpler propanamide with a single 2-methylpropyl-substituted phenyl group.

- Molecular Weight : 100 mg standard (exact mass unspecified).

Functional Group Analysis

Benzoxazole vs. Benzamide/Phthalide Derivatives

- This makes the target compound more suited for applications requiring directional control in catalysis or drug-receptor interactions.

Diisobutyl vs. Diethyl or Aryl Substituents

- Diisobutyl groups (2-methylpropyl) increase lipophilicity compared to diethyl (e.g., napropamide in ) or aryl (e.g., ) substituents. This may enhance membrane permeability in biological systems but reduce water solubility, as seen in diisobutylamine derivatives (: slightly water-soluble).

Stability and Reactivity

Research Implications and Gaps

- The target compound’s benzoxazole and diisobutyl groups offer unique opportunities in drug design (e.g., kinase inhibitors) and catalysis (e.g., C–H activation). However, the lack of direct experimental data (e.g., NMR, solubility) limits precise comparisons. Future studies should prioritize synthesizing and characterizing this compound to validate its theoretical advantages over existing analogs.

Preparation Methods

Core Benzoxazolone Synthesis

The benzoxazolone moiety is typically synthesized via cyclization of 2-aminophenol derivatives. A common approach involves reacting 2-aminophenol with triphosgene in anhydrous dichloromethane under nitrogen atmosphere, yielding 3-hydrobenzoxazol-2(3H)-one. Key steps include:

Propanamide Side-Chain Introduction

The propanamide side chain is introduced via a two-step process:

Step 1: Acylation with Chloropropionyl Chloride

Benzoxazolone undergoes acylation at the 3-position using 3-chloropropionyl chloride in dry benzene or tetrahydrofuran (THF):

Conditions : Anhydrous conditions, reflux for 4–6 hours, triethylamine as a base.

Step 2: Nucleophilic Substitution with Diisobutylamine

The chloro intermediate reacts with diisobutylamine in acetone or dimethylformamide (DMF):

Conditions : Reflux for 6–8 hours, potassium carbonate as a base.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Acylation Step :

-

Amine Substitution :

Solvent Temperature (°C) Time (h) Yield (%) Acetone 60 8 65 DMF 100 6 78

Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy :

-

¹H NMR (400 MHz, CDCl₃) :

Signal (ppm) Assignment 1.02 (d, 12H) CH(CH₃)₂ (isobutyl groups) 2.30–2.50 (m) CH₂CH₂CO (propanamide chain) 3.40 (t, 2H) N-CH₂-(isobutyl) 7.20–7.50 (m) Aromatic protons (benzoxazole)

Comparative Analysis of Synthetic Approaches

Yield and Scalability

Purity Challenges

-

Byproduct Formation :

Unreacted chloro intermediate (≤5%) necessitates column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N,N-bis(2-methylpropyl)-3-(2-oxo(3-hydrobenzoxazol-3-yl))propanamide, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves coupling benzoxazole derivatives with substituted propanamide intermediates. Key steps include nucleophilic substitution and cyclization under reflux conditions. Solvents (e.g., ethanol, DMF) and catalysts (e.g., piperidine) critically affect reaction efficiency. For optimization, employ Design of Experiments (DOE) to systematically vary parameters like temperature, stoichiometry, and solvent polarity, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming structural integrity, particularly for the benzoxazole and propylamide moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. How can statistical experimental design methods optimize the synthesis and purification of this compound?

- Methodological Answer : Fractional factorial designs or Response Surface Methodology (RSM) minimize the number of experiments while identifying critical variables (e.g., pH, reaction time). For purification, leverage separation technologies (e.g., column chromatography) guided by solubility profiles in polar/non-polar solvents. DOE also aids in optimizing recrystallization conditions to maximize yield and purity .

Advanced Research Questions

Q. How do structural modifications to the benzoxazole or propylamide groups alter bioactivity or binding affinity?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with halogenated or electron-withdrawing substituents. Use molecular docking simulations to predict interactions with biological targets (e.g., enzymes, receptors). Validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What computational strategies can predict reaction pathways and optimize derivative design for this compound?

- Methodological Answer : Quantum mechanical methods (e.g., Density Functional Theory, DFT) model transition states and intermediates to identify energetically favorable pathways. Molecular Dynamics (MD) simulations assess solvent effects and conformational stability. Machine learning algorithms trained on reaction databases can propose novel synthetic routes or predict regioselectivity .

Q. How can researchers resolve contradictions in bioactivity data across studies, such as conflicting IC50 values or selectivity profiles?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables. Use meta-analysis to identify trends across datasets. For discrepancies in selectivity, perform off-target screening via proteome-wide affinity assays. Statistical tools like ANOVA or Bayesian inference quantify uncertainty and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.